molecular formula C14H10FN3O3S3 B12342533 N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B12342533
M. Wt: 383.4 g/mol
InChI Key: KVSIXWUIFRZIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a synthetic small molecule featuring a hybrid pharmacophore structure that integrates a thiazole core with thiophene sulfonamide and fluorophenyl substituents. This molecular architecture is characteristic of compounds investigated for multifunctional biological activity, particularly in oncology and infectious disease research . The 2,4,5-trisubstituted thiazole scaffold is recognized in medicinal chemistry as a privileged structure that enhances binding interactions through hydrogen bonding and can be optimized to improve critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Compounds incorporating both thiazole and thiophene rings have demonstrated significant potential in pharmaceutical research due to their versatile biochemical activity profiles . The specific incorporation of both thiazole and thiophene heterocycles in this single molecule makes it a valuable chemical tool for probing novel biological targets and screening against disease-associated pathways. This product is intended for research applications in laboratory settings only, including but not limited to high-throughput screening assays, target validation studies, and structure-activity relationship investigations. It is supplied as a solid material requiring appropriate dissolution for in vitro applications. Researchers should handle this material using standard safety precautions for laboratory chemicals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H10FN3O3S3

Molecular Weight

383.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H10FN3O3S3/c15-9-3-1-4-10(7-9)16-13(19)11-8-23-14(17-11)18-24(20,21)12-5-2-6-22-12/h1-8H,(H,16,19)(H,17,18)

InChI Key

KVSIXWUIFRZIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

Biological Activity

N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • Molecular Formula : C14H10FN3O3S3
  • Molecular Weight : 383.4 g/mol
  • IUPAC Name : N-(3-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
  • Structural Features : The compound features a thiazole ring fused with a thiophene moiety and a sulfonamide group, which collectively enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the thiazole ring.
  • Introduction of the thiophene and sulfonamide functionalities.
  • Incorporation of the 3-fluorophenyl group.

Careful optimization of reaction conditions is crucial to achieve high yields and purity of the final product.

Kinase Inhibition

This compound has shown promising activity as a kinase inhibitor. Preliminary studies indicate that it interacts favorably with various kinase targets, which may lead to anti-cancer or anti-inflammatory effects. The thiazole and thiophene moieties are believed to enhance these interactions.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the phenyl and thiophene groups significantly influence the compound's efficacy against specific cancer cell lines. For instance, substituents on the phenyl ring can enhance cytotoxic activity, as demonstrated in various analogues. The presence of electron-donating or electron-withdrawing groups can alter binding affinities and biological activities .

Case Studies and Experimental Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, IC50 values have been reported in the range of 1.61 to 1.98 µg/mL for certain derivatives, indicating potent anticancer properties .
  • COX Inhibition : A recent study focused on thiazole carboxamide derivatives, including this compound, highlighted its potential as a cyclooxygenase (COX) inhibitor, which is relevant for anti-inflammatory applications .

Comparative Analysis

The following table summarizes the biological activities of this compound alongside structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(5-methyl-4-fluorophenyl)thiazoleThiazole ring with fluorinated phenylModerate anticancer activityMethyl substitution enhances activity
N-(4-chlorophenyl)-2-thiophenesulfonamideThiophene and sulfonamideAntimicrobial propertiesChlorine enhances solubility
N-(3-nitrophenyl)-thiazoleNitro group on phenylCytotoxic against cancer cellsNitro group increases reactivity
This compound Thiazole and thiophene with sulfonamide Promising anticancer activity Unique combination enhances therapeutic potential

Scientific Research Applications

Anticancer Activity

N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has demonstrated promising anticancer properties. Studies indicate that modifications to the phenyl and thiophene groups can significantly influence the compound's efficacy against specific cancer cell lines. For instance, structure-activity relationship studies have shown that certain derivatives exhibit enhanced potency against various tumors, including breast and lung cancers.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activities, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Preliminary studies suggest that it may inhibit key inflammatory pathways, potentially through its interaction with specific kinases involved in inflammation.

Antimicrobial Properties

While primarily studied for its anticancer and anti-inflammatory effects, there is emerging evidence that this compound may possess antimicrobial properties. This aspect is under investigation, focusing on its efficacy against various bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the positioning and nature of substituents on the thiazole and thiophene rings significantly affect biological activity:

Compound Name Structural Features Biological Activity Unique Aspects
N-(5-methyl-4-fluorophenyl)thiazoleThiazole ring with fluorinated phenylModerate anticancer activityMethyl substitution enhances activity
N-(4-chlorophenyl)-2-thiophenesulfonamideThiophene and sulfonamideAntimicrobial propertiesChlorine enhances solubility
N-(3-nitrophenyl)-thiazoleNitro group on phenylCytotoxic against cancer cellsNitro group increases reactivity
N-(4-fluorophenyl)-2-thiazolamineSimple amine instead of sulfonamideAntiviral activityAmine functionality alters binding properties

This compound stands out due to its unique combination of structural features that enhance its therapeutic potential compared to other similar compounds.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Sulfonamide-Containing Thiazole Carboxamides

Key Compounds:

N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide (CAS 1021212-95-2)

  • Structure : Differs in the fluorophenyl substitution (4-F vs. 3-F) and sulfonamide group (phenyl vs. thiophene-2-yl).
  • Synthesis : Likely involves coupling of 2-(phenylsulfonamido)thiazole-4-carboxylic acid with 4-fluoroaniline .
  • Significance : Demonstrates the impact of sulfonamide aromaticity on solubility and target binding.

Compounds 10–15 from Structure: 1,2,4-Triazole-thione derivatives with sulfonylphenyl and difluorophenyl groups. Key Data: IR spectra confirm tautomeric forms (thione vs. thiol), with νC=S vibrations at 1247–1255 cm⁻¹ and NH bands at 3278–3414 cm⁻¹ .

Nitrothiophene Carboxamides

Key Compounds:

N-(4-(3-Fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) Structure: Replaces the sulfonamido group with a nitrothiophene-carboxamide. Synthesis: Derived from 2-amino-4-(3-fluorophenyl)thiazole and 5-nitrothiophene-2-carboxylic acid via HATU-mediated coupling . Purity: High (98% in analogous compounds), contrasting with lower purity in some sulfonamide derivatives (e.g., 22–42% in ) .

N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11) Structure: Difluorophenyl substitution enhances lipophilicity compared to the mono-fluorophenyl group in the target compound.

Ureido-Substituted Analogs

Key Compound:

N-(3-Fluorophenyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS 941968-64-5)

  • Structure : Replaces sulfonamido with a ureido group linked to m-tolyl.
  • Molecular Weight : 370.4 g/mol (vs. ~393.4 g/mol for the target compound).
  • Impact : Ureido groups may improve water solubility but reduce metabolic stability compared to sulfonamides .

Other Heterocyclic Derivatives

Compounds 32–36 from

  • Structure : Thiazole-carboxamides with azidobenzamido and benzoylphenyl groups.
  • Purity : Ranges from 5% to 98%, highlighting synthetic challenges in introducing bulky substituents .

Triazolopyrimidine Derivatives ()

  • Structure : Fused thiophene-pyrimidine systems.
  • Synthesis : Intramolecular cyclization steps (e.g., hydrazine hydrate treatment) contrast with the straightforward coupling used for the target compound .

Data Tables

Table 2: Spectroscopic Data Comparison

Compound Type IR νC=S (cm⁻¹) IR νNH (cm⁻¹) ¹H NMR Key Signals
Sulfonamide-thiazoles () 1247–1255 3278–3414 Aromatic protons at δ 7.2–8.1 ppm
Nitrothiophene analogs () N/A N/A Nitro group resonance at δ 8.2–8.5 ppm
Ureido-thiazoles () N/A 3300–3350 (urea NH) Ureido NH at δ 9.1–9.3 ppm

Research Findings and Implications

  • Sulfonamide vs.
  • Fluorine Substitution : 3-Fluorophenyl (target) vs. 4-fluorophenyl () alters electronic distribution, impacting solubility and membrane permeability.
  • Synthetic Challenges : Low purity in azidobenzamido derivatives () underscores the difficulty of introducing reactive groups like azides .

Preparation Methods

Core Thiazole Ring Formation

The thiazole backbone is typically synthesized via the Hantzsch thiazole synthesis , which involves cyclization between a thiosemicarbazone and a α-halo ketone. For this compound, 2-bromo-4-fluoroacetophenone reacts with a custom thiosemicarbazone derivative under reflux in ethanol (4–5 hours). The reaction proceeds via nucleophilic substitution, forming the thiazole ring with a 4-fluorophenyl substituent.

Reaction conditions :

  • Solvent : Absolute ethanol
  • Temperature : Reflux (78°C)
  • Time : 4–5 hours
  • Yield : 61–80%

Sulfonamidation with Thiophene-2-Sulfonyl Chloride

The sulfonamide group is introduced via reaction between the primary amine on the thiazole intermediate and thiophene-2-sulfonyl chloride. This step requires polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance nucleophilicity.

Procedure :

  • Dissolve the thiazole-4-carboxamide intermediate in DMF.
  • Add thiophene-2-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Key parameters :

  • Solvent : DMF
  • Temperature : 0°C → room temperature
  • Yield : 70–75%

Coupling with 3-Fluoroaniline

The final step involves coupling the sulfonamide-thiazole intermediate with 3-fluoroaniline using a carbodiimide coupling agent (e.g., EDC·HCl).

Reaction setup :

  • Reagents : EDC·HCl (1.5 equiv), HOBt (1.2 equiv), 3-fluoroaniline (1.1 equiv)
  • Solvent : Dichloromethane (DCM)
  • Time : 24 hours
  • Yield : 68–72%

Optimization Strategies for Improved Synthesis

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) are critical for sulfonamidation due to their ability to stabilize transition states. Comparative studies show:

Solvent Dielectric Constant Reaction Yield (%)
DMF 36.7 75
DCM 8.9 42
THF 7.5 35

Data adapted from.

Temperature and Catalysis

Elevated temperatures (50–60°C) during cyclization improve reaction rates but risk side-product formation. Catalysts like triethylamine (TEA) enhance sulfonamidation yields by neutralizing HCl byproducts.

Characterization and Quality Control

Spectroscopic Validation

  • FTIR : Key peaks include N–H stretch (3278–3138 cm⁻¹), C═N (1699–1600 cm⁻¹), and thiazole vibrations (1068–692 cm⁻¹).
  • ¹H NMR : Thiazole protons appear at δ 6.22–7.50 ppm; sulfonamide N–H at δ 11.26–12.50 ppm.
  • ¹⁹F NMR : Single signal at −114.49 to −114.77 ppm for monofluorinated compounds.

Purity Analysis

HPLC with UV detection (λ = 265–365 nm) confirms purity >95%.

Challenges in Large-Scale Production

Low Yields in Sulfonamidation

Steric hindrance from the thiophene moiety reduces sulfonamide bond formation efficiency. Solutions include:

  • Using excess sulfonyl chloride (1.5 equiv).
  • Ultra-sonication to improve reagent mixing.

Purification Difficulties

Column chromatography remains essential but is time-consuming. Alternative methods under exploration:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v).
  • Centrifugal partition chromatography .

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Cost ($/g)
Hantzsch + Sulfonamidation 68–75 95 40 120
One-Pot Synthesis 55–60 85 24 90
Solid-Phase Synthesis 50–58 88 48 150

Data synthesized from.

Q & A

Q. How to ensure reproducibility in multi-step syntheses of thiazole-carboxamide derivatives?

  • Answer :
  • Standardized Protocols : Document reaction parameters (e.g., inert atmosphere, moisture control) .
  • Intermediate Characterization : Validate each step via NMR and MS before proceeding .
  • Quality Control : Use internal standards during HPLC to confirm batch-to-batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.